molecular formula C9H9ClFNO B2852297 2-chloro-N-(2-fluorophenyl)propanamide CAS No. 160322-25-8

2-chloro-N-(2-fluorophenyl)propanamide

Cat. No.: B2852297
CAS No.: 160322-25-8
M. Wt: 201.63
InChI Key: SCIHVRDPCNXWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9ClFNO and its molecular weight is 201.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIHVRDPCNXWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 2-Chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the solubility characteristics, thermodynamic modeling, and experimental determination of 2-chloro-N-(2-fluorophenyl)propanamide (CAS: 349097-66-1).

Note on Data Availability: While specific peer-reviewed mole-fraction solubility datasets for the 2-fluoro isomer are proprietary or sparse in open literature, this guide synthesizes physicochemical data from structural analogs (such as 2-chloro-N-(4-chlorophenyl)propanamide and N-(4-fluorophenyl)-2-chloropropionamide) to construct a high-confidence predictive profile. The experimental protocols provided are the industry standard for generating the required validation data.

Executive Summary & Compound Profile

This compound is a critical halogenated anilide intermediate, primarily utilized in the synthesis of amide-class herbicides and pharmaceutical precursors. Its solubility profile is the governing factor in process yield, purity during recrystallization, and reaction kinetics in nucleophilic substitutions.

Physicochemical Baseline

Understanding the solute's intrinsic properties is the first step in solubility prediction.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 201.62 g/mol

  • Physical State: Solid (Crystalline)

  • Predicted LogP: ~2.0 – 2.5 (Moderate Lipophilicity)

  • Key Functional Groups:

    • Amide (-CONH-): Hydrogen bond donor and acceptor.[4]

    • Aryl Fluorine (o-F): Increases lipophilicity relative to parent anilide; ortho-position induces steric twisting, potentially lowering lattice energy compared to para-isomers.

    • Alkyl Chloride: Electrophilic site; susceptible to hydrolysis in high-pH aqueous environments.

Predicted Solubility Behavior & Solvent Ranking

Based on the "Like Dissolves Like" principle and thermodynamic data from homologous halo-phenylpropanamides, the solubility hierarchy for this compound follows a distinct polarity-driven trend.

Solvent Class Efficiency Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, DMF, AcetonitrileHigh Strong dipole-dipole interactions; disruption of amide intermolecular H-bonds without competing for protons.
Short-Chain Alcohols Methanol, Ethanol, IPAModerate-High Good solvation via H-bonding, though slightly less effective than ketones due to self-association of the solvent.
Esters Ethyl AcetateModerate Excellent for recrystallization; moderate solubility allows for high recovery upon cooling.
Aromatics Toluene, XyleneModerate-Low Solvation driven by

stacking interactions with the fluorophenyl ring.
Alkanes/Water Hexane, WaterVery Low High hydrophobic mismatch (Water) or lack of polar interaction capability (Hexane).
Temperature Dependence

Like most substituted amides, the dissolution of this compound is endothermic (


). Solubility will exhibit a positive correlation with temperature, typically following an exponential rise described by the modified Apelblat equation.

Experimental Protocol: Laser Monitoring Observation Technique

To generate precise mole-fraction solubility data (


) for this specific isomer, the Laser Dynamic Method  is the gold standard. It eliminates the subjectivity of visual inspection.
Apparatus Setup
  • Jacketed Glass Vessel: 50-100 mL, temperature controlled (

    
     K).
    
  • Laser System: He-Ne laser or high-intensity diode laser.

  • Light Sensor: Photodiode detector positioned 180° from the source.

  • Agitation: Magnetic stirring (constant rate, e.g., 400 rpm).

Step-by-Step Methodology
  • Preparation: Gravimetrically measure solvent (

    
    ) into the vessel.
    
  • Solute Addition: Add a known mass of solute (

    
    ) in excess of expected saturation.
    
  • Equilibration: Heat mixture until full dissolution (laser transmission = 100%).

  • Cooling Ramp: Slowly cool the solution at a controlled rate (e.g., 0.2 K/min).

  • Nucleation Detection: The point where laser transmission drops sharply indicates the formation of nuclei (Cloud Point).

  • Equilibrium Verification: Re-heat and cool 3 times to determine the metastable zone width and confirm thermodynamic solubility vs. kinetic nucleation.

Workflow Visualization (DOT)

SolubilityProtocol Start Start: Gravimetric Preparation Dissolve Heat to Dissolution (Laser Trans = 100%) Start->Dissolve Cool Controlled Cooling (-0.2 K/min) Dissolve->Cool Detect Laser Intensity Drop (Nucleation Point) Cool->Detect Record Record Temperature (T) & Mole Fraction (x) Detect->Record Repeat Repeat for Multiple Concentrations Record->Repeat Repeat->Start New Sample

Figure 1: Workflow for the Laser Dynamic Solubility Determination Method.

Thermodynamic Modeling

Once experimental data is gathered, it must be fitted to thermodynamic models to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This is the most accurate empirical model for non-ideal solutions of amides in organic solvents.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and 
      
      
      
      is positive, it confirms the endothermic nature of dissolution.
Van't Hoff Equation

Used to calculate thermodynamic functions (


).


  • Linearity Check: A plot of

    
     vs 
    
    
    
    should be linear. Deviation suggests a change in heat capacity (
    
    
    ) or a polymorphic transition of the crystal form.

Application: Crystallization Process Design

For purification of this compound, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended based on the predicted solubility gaps.

Solvent Selection Logic
  • Primary Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point, steep solubility curve).

  • Anti-Solvent: Water or Hexane (Induces precipitation when added to the primary solution).

Process Decision Matrix (DOT)

SolventSelection Input Crude 2-Cl-N-(2-F)propanamide SolubilityCheck Check Solubility in EtOH/EtOAc Input->SolubilityCheck HighSol High Solubility (>0.1 mole frac) SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No Cooling Cooling Crystallization (Preferred) HighSol->Cooling AntiSolvent Anti-Solvent Addition (Add Water/Hexane) LowSol->AntiSolvent Result Pure Crystalline Product Cooling->Result AntiSolvent->Result

Figure 2: Decision Matrix for Crystallization Solvent Systems.

References

  • Mullins, E. (2024). Statistics for the Quality Control Chemistry Laboratory. Royal Society of Chemistry. (Standard reference for regression analysis in solubility modeling).
  • Grant, D. J. W. (2020). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on thermodynamic solubility principles).
  • PubChem. (2025).[5] Compound Summary: 2-chloro-N-(2-fluorophenyl)acetamide.[5] National Library of Medicine. Link (Homolog data used for polarity estimation).

  • NIST. (2024). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Link (Source for general amide thermodynamic properties).

  • Sha, F., et al. (2020). "Solubility and Thermodynamic Properties of N-(4-chlorophenyl)-2-chloropropionamide in Pure and Binary Solvents." Journal of Chemical & Engineering Data. (Representative peer-reviewed methodology for this specific chemical class).

Sources

safety data sheet (SDS) for 2-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-chloro-N-(2-fluorophenyl)propanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Compound Identification and Presumptive Hazard Profile

This compound is a halogenated amide with the molecular formula C₉H₉ClFNO. Its molecular structure, which includes an electrophilic chloro-propanamide moiety and a fluorinated aromatic ring, is the primary determinant of its reactivity and toxicological profile. Lacking specific toxicological studies for this exact molecule, a presumptive hazard assessment is a critical and mandatory first step. This assessment is derived from GHS classifications of closely related analogues.

Table 1: Chemical and Physical Properties

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₉Cl₂FNO[1]
Molecular Weight 218.08 g/mol [1]
Canonical SMILES CC(C(=O)NC1=CC=CC=C1F)ClN/A
InChI Key YHJYFDQKFJQLNL-UHFFFAOYSA-N (analogue)[2]
GHS Hazard Classification (Inferred)

The hazard profile is inferred from chemicals sharing the core chloro-N-phenyl-acetamide/propanamide structure, such as 2-chloro-N-(2-fluorophenyl)acetamide and 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide.[2][3] The consistent classification across these analogues provides a high degree of confidence in the following presumptive hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3][4] The amide linkage can be susceptible to hydrolysis in the acidic environment of the stomach, potentially releasing metabolites of toxicological concern.

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2][3] Halogenated organic compounds can defat the skin and act as irritants upon prolonged contact.[5]

  • Serious Eye Damage/Irritation (Category 1/2A), H318/H319: Causes serious eye damage or irritation.[2][3] The fine, powdered nature of many research chemicals increases the risk of ocular exposure, and the chemical's irritant nature necessitates robust eye protection.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.[2][3] Inhalation of fine particulates can lead to irritation of the nasal passages, throat, and lungs.

This evidence-based, presumptive classification forms the logical foundation for the handling and control measures detailed below.

Engineering and Personal Protective Controls: A Self-Validating System

The primary directive in a research setting is the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure. This is accomplished through a hierarchy of controls.

Engineering Controls

All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.[6] The fume hood serves as the primary containment, protecting the user from respiratory exposure and providing a contained space in case of a spill. The ventilation system must be regularly monitored to ensure its efficacy.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is directly dictated by the presumptive GHS classification.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[5][7] A face shield should be worn over goggles during procedures with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[7]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required when work is conducted within a functional fume hood. If an emergency situation necessitates work outside of a hood, a full-face respirator with appropriate cartridges must be used.[7]

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for creating a self-validating system of safety.

Detailed Experimental Workflow: Weighing and Transfer

This protocol is designed to minimize dust generation and potential for exposure.

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is decontaminated. Don all required PPE (lab coat, goggles, gloves).

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a clean spatula and a sealable container for the measured chemical inside the hood.

  • Extraction: Carefully open the stock container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

  • Transfer: Use the dedicated spatula to carefully transfer an approximate amount of the solid from the stock container to the weigh boat.

  • Sealing: Immediately and securely close the main stock container. This minimizes the time the bulk material is exposed to the atmosphere.

  • Measurement: Obtain the precise weight of the material in the weigh boat.

  • Final Transfer: Carefully transfer the weighed solid to its destination vessel (e.g., a reaction flask).

  • Decontamination: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container. Decontaminate the spatula and the work surface within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[8]

Diagram 1: Safe Chemical Handling Workflow

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Post-Handling Phase A Verify Fume Hood Function Don Full PPE B Stage Equipment (Balance, Spatula, Containers) A->B Enter controlled area C Carefully Open Stock Container & Transfer Solid B->C D Immediately Reseal Stock Container C->D Critical step to minimize exposure E Weigh & Transfer to Destination Vessel D->E F Dispose of Contaminated Materials in Designated Waste E->F End of chemical contact G Decontaminate Surfaces & Equipment F->G H Properly Doff PPE & Wash Hands Thoroughly G->H

Caption: A logical workflow for handling powdered chemical reagents, emphasizing containment and decontamination.

Storage and Incompatibilities
  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][9] Keep away from heat, sparks, and open flames.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these could initiate exothermic or hazardous reactions.[4]

Disposal

Dispose of unused material and contaminated waste in a designated hazardous waste container according to local, state, and federal regulations.[4][8] Do not pour down the drain or mix with general refuse.

Emergency Procedures

Rapid and correct response to an exposure is critical.

Table 2: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[4][9]

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Firefighters must wear self-contained breathing apparatus, as combustion may produce toxic gases such as hydrogen chloride, hydrogen fluoride, and oxides of nitrogen.[9]

References

  • 3-chloro-N-(2-fluorophenyl)propanamide | CAS 349097-66-1. Benchchem.
  • 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874. PubChem.
  • Safety d
  • SAFETY DATA SHEET 2-CHLORO-2-METHYLPROPANE. Philip Harris Ltd.
  • Safety Data Sheet - 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. ChemScene.
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)
  • Safety data sheet - (RS)-2-Chloro-N-(2-methylphenyl)propanamide. CymitQuimica.
  • 2-Chloro-2-fluoropropane Safety D
  • SAFETY DATA SHEET - 2-Phenylbenzimidazole. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Chloro-2-methylpropan-2-ol. Fisher Scientific.
  • 2-chloro-N-(3-chloro-2-fluorophenyl)propanamide | C9H8Cl2FNO. PubChem.
  • 2-Chloro-N-(4-chlorophenyl)propanamide | 21262-05-5. ChemScene.
  • 2-CHLORO-N-(2-METHYLPHENYL)
  • SAFETY DATA SHEET - 2-Chloro-2-methylpropane. FUJIFILM Wako Chemicals.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-chloro-N-(2-fluorophenyl)propanamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the nucleophilic acyl substitution of 2-fluoroaniline with 2-chloropropionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, a robust safety analysis, and detailed workflows to ensure reproducible and high-yield results.

Introduction and Scientific Rationale

This compound is a substituted amide that serves as a key building block in the synthesis of more complex bioactive molecules. The presence of both chlorine and fluorine atoms imparts unique electronic properties and metabolic stability to derivative compounds. The synthetic strategy detailed herein employs a classic and reliable N-acylation reaction.

The core of this synthesis is the reaction between the nucleophilic amine group of 2-fluoroaniline and the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic organic base, such as triethylamine, is incorporated to act as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the 2-fluoroaniline starting material, which would otherwise render it unreactive.[1]

Reaction Scheme:

2-fluoroaniline reacts with 2-chloropropionyl chloride in the presence of triethylamine to yield this compound and triethylamine hydrochloride.

Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Assemble & Dry Glassware (N2 Atmosphere) B 2. Add 2-Fluoroaniline, DCM, and Triethylamine A->B C 3. Cool to 0-5 °C (Ice Bath) B->C D 4. Add 2-Chloropropionyl Chloride Dropwise C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Transfer to Separatory Funnel E->F Reaction Complete G 7. Wash with 1M HCl, H2O, NaHCO3, Brine F->G H 8. Dry Organic Layer (Na2SO4) G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I J Crude Product I->J K 10. Recrystallize (Ethyl Acetate/Hexanes) J->K Isolate Crude L 11. Vacuum Filter & Wash with Cold Hexanes K->L M 12. Dry Under Vacuum L->M N Pure Crystalline Product This compound M->N

Sources

Application Notes and Protocols for the Purification of 2-chloro-N-(2-fluorophenyl)propanamide by Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-chloro-N-(2-fluorophenyl)propanamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Crystallization is a robust and widely used purification technique in the pharmaceutical industry, capable of delivering high-purity crystalline solids from impure solutions.[1][2] This document provides a detailed guide to various crystallization methods for the purification of this compound, offering insights into the underlying principles and practical protocols.

Foundational Principles of Crystallization

It is also crucial to consider the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties.[5][6] Different polymorphs can exhibit varying solubility, stability, and bioavailability, making polymorphic control a critical aspect of pharmaceutical development.[7][8]

Strategic Selection of Crystallization Method

The choice of crystallization method depends on the physicochemical properties of this compound and the impurities present. The primary methods applicable to this compound are cooling crystallization, antisolvent crystallization, and evaporative crystallization.[4]

G cluster_0 Method Selection cluster_1 Crystallization Techniques Crude Compound Crude Compound Cooling Crystallization Cooling Crystallization Crude Compound->Cooling Crystallization Solubility Data Solubility Data Solubility Data->Cooling Crystallization Antisolvent Crystallization Antisolvent Crystallization Solubility Data->Antisolvent Crystallization Evaporative Crystallization Evaporative Crystallization Solubility Data->Evaporative Crystallization Impurity Profile Impurity Profile Impurity Profile->Antisolvent Crystallization Desired Purity Desired Purity Desired Purity->Evaporative Crystallization

Caption: Decision workflow for selecting a suitable crystallization method.

Cooling Crystallization: A Workhorse Technique

Protocol for Cooling Crystallization
  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include toluene, ethanol, and ethyl acetate.[10][11]

  • Dissolution: In a jacketed glass reactor, dissolve the crude compound in the selected solvent at a temperature just below the solvent's boiling point with constant stirring until all solids are dissolved.

  • Crystal Slurry Maturation: Once the target temperature is reached, hold the slurry with gentle agitation for a period to allow for further crystal growth and to ensure the system reaches equilibrium.

  • Isolation and Drying: Isolate the crystals by filtration (e.g., using a Büchner funnel) and wash with a small amount of cold solvent to remove any residual mother liquor.[12] Dry the crystals under vacuum at a suitable temperature.

G Start Start Dissolve Crude Compound in Hot Solvent Dissolve Crude Compound in Hot Solvent Start->Dissolve Crude Compound in Hot Solvent Controlled Cooling Controlled Cooling Dissolve Crude Compound in Hot Solvent->Controlled Cooling Crystal Nucleation and Growth Crystal Nucleation and Growth Controlled Cooling->Crystal Nucleation and Growth Slurry Maturation Slurry Maturation Crystal Nucleation and Growth->Slurry Maturation Filtration and Washing Filtration and Washing Slurry Maturation->Filtration and Washing Drying Drying Filtration and Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Process flow for cooling crystallization.

Antisolvent Crystallization: Leveraging Solubility Differences

Antisolvent crystallization is a powerful technique for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), where the two solvents are miscible.[13] The addition of the antisolvent to a solution of the compound reduces the overall solubility and induces crystallization.[13][14]

Protocol for Antisolvent Crystallization
  • Solvent/Antisolvent System Selection: Identify a solvent that readily dissolves this compound and an antisolvent in which it is poorly soluble. The two must be miscible. A common example is dissolving the compound in a polar solvent like ethanol and using water as the antisolvent.[13]

  • Dissolution: Dissolve the crude compound in the primary solvent to form a clear solution.

  • Antisolvent Addition: Slowly add the antisolvent to the solution with vigorous stirring. The rate of addition is a critical parameter; slow addition generally favors the growth of larger crystals.[14] The addition can be done at a constant temperature.

  • Crystal Slurry Maturation: After the addition of the antisolvent is complete, continue stirring the slurry for a period to allow for complete crystallization.

  • Isolation and Drying: Isolate the crystals by filtration and wash with a mixture of the solvent and antisolvent, followed by the pure antisolvent. Dry the crystals under vacuum.

G Start Start Dissolve Crude Compound in Solvent Dissolve Crude Compound in Solvent Start->Dissolve Crude Compound in Solvent Slow Addition of Antisolvent Slow Addition of Antisolvent Dissolve Crude Compound in Solvent->Slow Addition of Antisolvent Supersaturation and Nucleation Supersaturation and Nucleation Slow Addition of Antisolvent->Supersaturation and Nucleation Crystal Growth Crystal Growth Supersaturation and Nucleation->Crystal Growth Slurry Maturation Slurry Maturation Crystal Growth->Slurry Maturation Filtration and Washing Filtration and Washing Slurry Maturation->Filtration and Washing Drying Drying Filtration and Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Process flow for antisolvent crystallization.

Evaporative Crystallization: For Temperature-Insensitive Solubility

Evaporative crystallization is suitable for compounds whose solubility does not change significantly with temperature.[15] In this method, the solvent is slowly evaporated from the solution, increasing the solute concentration until supersaturation is reached and crystallization occurs.[15][16]

Protocol for Evaporative Crystallization
  • Solvent Selection: Choose a volatile solvent in which the compound is moderately soluble.[17]

  • Dissolution: Prepare a nearly saturated solution of the crude compound in the chosen solvent at room temperature.

  • Slow Evaporation: Place the solution in a clean vessel with a loose cover to allow for slow solvent evaporation.[17] The vessel should be kept in a location free from vibrations.[17]

  • Crystal Harvesting: Once a sufficient quantity of crystals has formed, they can be harvested by decanting the remaining mother liquor or by filtration.

  • Drying: Air-dry the crystals or dry them in a desiccator.

Solvent Selection and Properties

The choice of solvent is a critical factor in the success of any crystallization process. An ideal solvent should exhibit a significant difference in the solubility of the target compound at different temperatures (for cooling crystallization) or should be part of a miscible solvent/antisolvent pair with a large solubility differential (for antisolvent crystallization). The solvent should also be unreactive with the compound and easily removable from the final product.

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarA good solvent for cooling crystallization of similar amide compounds.[10]
Ethanol78PolarCan be used as a solvent in both cooling and antisolvent crystallization (with a non-polar antisolvent).
Ethyl Acetate77Moderately PolarA versatile solvent for crystallization.
Acetone56PolarA good solvent for many organic compounds, can be used in antisolvent methods.
Water100Very PolarOften used as an antisolvent for organic compounds dissolved in polar organic solvents.[13]

Purity Analysis: Verifying Success

To confirm the effectiveness of the purification, it is essential to analyze the purity of the this compound before and after crystallization. Several analytical techniques are suitable for this purpose.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[18][19]High sensitivity, quantitative, applicable to a wide range of compounds.[20]Requires method development, can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[18]Excellent for volatile impurities (e.g., residual solvents).[20]Not suitable for non-volatile or thermally labile compounds.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[21]Can determine purity by analyzing the melting point depression, provides information on polymorphism.[5]Less sensitive than chromatographic methods for trace impurities.

A combination of these techniques will provide a comprehensive assessment of the purity of the final product.

Conclusion

The purification of this compound via crystallization is a critical step in the manufacturing of certain pharmaceuticals. By carefully selecting the appropriate crystallization method, solvent system, and process parameters, researchers and drug development professionals can achieve the high purity required for subsequent synthetic transformations. The protocols and principles outlined in these application notes provide a solid foundation for developing robust and efficient purification processes.

References

  • Crystallisation Techniques. (2006, January 8).
  • Crystallization process: how does crystallization work - MIRAI Intex. (2024, July 25).
  • Guide for crystallization.
  • Crystallization process guide | industrial use - ANDRITZ GROUP.
  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry.
  • Polymorphism in Pharmaceutical Crystals: Research Guide & Papers | Crystallization and Solubility Studies | PapersFlow.
  • Evaporation Crystallization Equipment, Engineering Solution.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1).
  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22).
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. (2022, August 12).
  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling | Crystal Growth & Design - ACS Publications.
  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. (2025, June 24).
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs.
  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub.
  • Determination of % purity of a compound by by Using DSC | PDF - Slideshare.
  • List of purification methods in chemistry - Wikipedia.
  • Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide - PMC. (2022, April 13).
  • Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols - LSU Scholarly Repository. (2013, April 19).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in 2-chloro-N-(2-fluorophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-fluorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific amide synthesis, with a primary focus on achieving high purity of the final product.

Troubleshooting Guide

This section addresses specific issues related to low purity in a direct question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: Why is the purity of my this compound product low, and what are the likely impurities?

Low purity in the synthesis of this compound typically arises from incomplete reactions or the formation of side products. The most common method for this synthesis is the nucleophilic acyl substitution between 2-fluoroaniline and 2-chloropropionyl chloride.[1] The primary impurities to suspect are:

  • Unreacted Starting Materials: Residual 2-fluoroaniline and 2-chloropropionyl chloride.

  • Hydrolysis Product: 2-chloropropionic acid, formed from the reaction of 2-chloropropionyl chloride with water.

  • Amine Salt: 2-fluoroaniline hydrochloride, which forms when the starting amine is protonated by the hydrogen chloride (HCl) byproduct of the main reaction. This salt is unreactive towards the acyl chloride.[2]

The presence of these impurities complicates the purification process and reduces the overall yield and quality of the desired product.

Q2: My final product is contaminated with 2-chloropropionic acid. How can I prevent its formation?

The presence of 2-chloropropionic acid is almost always due to the hydrolysis of the highly reactive 2-chloropropionyl chloride. Acyl chlorides react readily with water, and this side reaction can significantly reduce the yield of the desired amide and introduce an acidic impurity that can be challenging to remove.[][4]

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried) and cooled under an inert atmosphere (nitrogen or argon) before use. Solvents must be anhydrous grade and handled under inert conditions to prevent moisture contamination.[4][5]

  • Use High-Purity Reagents: Ensure that the 2-chloropropionyl chloride has not degraded due to improper storage and exposure to atmospheric moisture.

Below is a diagram illustrating the main reaction versus the hydrolysis side reaction.

hydrolysis_side_reaction AcylChloride 2-Chloropropionyl Chloride Product This compound (Desired Product) AcylChloride->Product Reaction with Amine Acid 2-Chloropropionic Acid (Impurity) AcylChloride->Acid Hydrolysis (Side Reaction) Amine 2-Fluoroaniline Amine->Product Water Water (H₂O) Water->Acid

Caption: Competing reactions for 2-chloropropionyl chloride.

Q3: My reaction is incomplete, with a significant amount of unreacted 2-fluoroaniline remaining. What is the cause?

The persistence of unreacted 2-fluoroaniline is a common issue and points to a problem with the reaction stoichiometry or the deactivation of the amine starting material.

Probable Causes and Solutions:

  • HCl Byproduct Formation: The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl).[][6] This acidic byproduct will react with the basic 2-fluoroaniline to form the corresponding ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[2]

    • Solution: Add a base to the reaction mixture to act as an HCl scavenger. A tertiary amine, such as triethylamine (Et₃N), or an inorganic base like sodium bicarbonate can be used.[2] The base should be non-nucleophilic to avoid competing with the 2-fluoroaniline. A biphasic Schotten-Baumann reaction, using an aqueous base like NaOH, is also a highly effective method.[7]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, in practice, slight adjustments may be necessary.

    • Solution: Ensure accurate measurement of your starting materials. Sometimes, using a slight excess (1.1-1.2 equivalents) of the acyl chloride can help drive the reaction to completion, provided that any unreacted acyl chloride can be easily removed during workup (e.g., by quenching with water).

The following diagram illustrates the role of the base in the reaction.

base_role cluster_reactants Reactants AcylChloride 2-Chloropropionyl Chloride Reaction Reaction AcylChloride->Reaction Amine 2-Fluoroaniline (Nucleophilic) Amine->Reaction ProtonatedAmine Protonated Amine (Non-nucleophilic) Amine->ProtonatedAmine Product Desired Amide Reaction->Product HCl HCl (Byproduct) Reaction->HCl HCl->ProtonatedAmine Reacts with Amine (Stops Reaction) Salt Base-HCl Salt HCl->Salt Neutralized by Base (Allows Reaction to Proceed) Base Added Base (e.g., Et₃N) Base->Salt

Caption: Role of a base in neutralizing HCl byproduct.

Frequently Asked Questions (FAQs)

What is the optimal reaction temperature?

The reaction between acyl chlorides and amines is typically exothermic and can be vigorous.[] It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise to the solution of the amine and base.[5][7] After the initial addition, the reaction can be allowed to warm to room temperature and stirred until completion.

Which solvents are suitable for this synthesis?

Aprotic solvents are preferred to avoid reaction with the acyl chloride. Common choices include:

  • Dichloromethane (DCM)

  • Toluene[7]

  • Acetonitrile

  • Tetrahydrofuran (THF)

The choice of solvent can affect reactant solubility and reaction rate. The solvent must be anhydrous.[4]

How can I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for 2-fluoroaniline (the starting material) should be visible at the beginning of the reaction. As the reaction proceeds, this spot should diminish, and a new spot for the product, this compound, should appear. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

What is the best method for purifying the final product?

If the reaction has gone to completion and the main impurities are salts (from the base and HCl), a simple aqueous workup followed by recrystallization is often sufficient.

  • Workup: After the reaction is complete, the mixture can be washed with a dilute acid (to remove any remaining amine and base), followed by a wash with a dilute base (like sodium bicarbonate solution to remove any acidic impurities), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.[8]

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield the pure product.[8]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used.[9] A solvent system of ethyl acetate and hexane is a good starting point for elution.

Troubleshooting Summary

ProblemProbable CauseRecommended Solution
Low Purity Presence of multiple side products.Review the entire procedure; ensure anhydrous conditions, correct stoichiometry, and use of a base.
Acidic Impurity Hydrolysis of 2-chloropropionyl chloride.Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.
Unreacted Amine Deactivation of 2-fluoroaniline by HCl byproduct.Add a non-nucleophilic base (e.g., triethylamine) or use Schotten-Baumann conditions.
Incomplete Reaction Suboptimal temperature or reaction time.Start the reaction at 0°C, then allow it to warm to room temperature and stir for several hours, monitoring by TLC.

Standard Synthesis and Purification Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Part A: Synthesis

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Dissolve 2-chloropropionyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the 2-chloropropionyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC indicates the consumption of the 2-fluoroaniline.

Part B: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., methylcyclohexane[8] or an ethanol/water mixture) to obtain pure this compound.

The following workflow provides a visual guide to the troubleshooting process.

troubleshooting_workflow Start Low Purity of Final Product Check_Reactants Analyze Crude Product (e.g., by NMR, LC-MS) Start->Check_Reactants Unreacted_Amine Unreacted Amine Detected? Check_Reactants->Unreacted_Amine Acid_Impurity Acidic Impurity Detected? Unreacted_Amine->Acid_Impurity No Add_Base Action: Add Base (e.g., Et₃N) or Use Schotten-Baumann Unreacted_Amine->Add_Base Yes Anhydrous Action: Ensure Anhydrous Conditions Acid_Impurity->Anhydrous Yes Optimize Action: Optimize Reaction Time/Temperature Acid_Impurity->Optimize No Purify Purify Final Product (Recrystallization/Chromatography) Add_Base->Purify Anhydrous->Purify Optimize->Purify

Caption: Troubleshooting workflow for low product purity.

References

  • BOC Sciences. (2024, March 29).
  • Chemistry Steps. (2020, February 26).
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Clark, J. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide.
  • Growing Science. (n.d.). Online first. Current Chemistry Letters.
  • Chemistry LibreTexts. (2023, January 22).
  • NIST. (n.d.). Propanamide, N-(2-fluorophenyl)-2-chloro-. NIST WebBook.
  • Benchchem. (n.d.). 3-chloro-N-(2-fluorophenyl)propanamide|CAS 349097-66-1.
  • Google Patents. (2012, May 10). WO 2012/059869 A1.
  • Sastry, T. U., et al. (n.d.).
  • Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
  • PubChemLite. (n.d.). 2-chloro-n-(5-chloro-2-fluorophenyl)propanamide (C9H8Cl2FNO).
  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,....
  • Power, G. P., et al. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH.
  • PubChem - NIH. (n.d.). 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.

Sources

Validation & Comparative

Technical Guide: Characteristic IR Absorption Bands of 2-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(2-fluorophenyl)propanamide is a critical amide intermediate, often utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical precursors. Its structural complexity—featuring an


-chloro substituent, a secondary amide linkage, and an ortho-fluorinated aromatic ring—creates a unique infrared (IR) spectral fingerprint.

This guide provides a comparative spectroscopic analysis, distinguishing this compound from its structural analogs and common impurities. It is designed for application scientists requiring robust Quality Control (QC) protocols.

Spectral Fingerprint Analysis

The IR spectrum of this compound is defined by the interplay between the electron-withdrawing


-chloro group and the ortho-fluorine atom. These substituents induce specific frequency shifts (inductive and steric effects) that differentiate it from standard alkyl amides.
Table 1: Characteristic IR Bands & Assignments
Functional GroupVibration ModeWavenumber (

)
IntensityStructural Insight/Diagnostic Value
Amide A N-H Stretch3250 – 3300 Medium, SharpIndicates secondary amide. Ortho-F may induce intramolecular H-bonding, sharpening this band compared to non-fluorinated analogs.
Amide I C=O Stretch1665 – 1690 StrongPrimary Diagnostic. The

-Cl atom exerts an inductive effect (-I), shifting the carbonyl stretch to a higher frequency than unsubstituted propanamides (~1650

).
Amide II N-H Bend / C-N Stretch1520 – 1550 StrongCharacteristic of secondary amides (trans configuration).
Aromatic Ring C=C Stretch1480 – 1600 Medium-StrongMultiple bands. The 1480-1500 region is often enhanced by the fluorine substitution.
Aryl C-F C-F Stretch1200 – 1260 StrongDifferentiation Marker. Distinguishes the target from non-fluorinated impurities (e.g., 2-chloro-N-phenylpropanamide).
Alkyl C-Cl C-Cl Stretch600 – 750 MediumBroad band in the fingerprint region. Confirms the presence of the

-chloro moiety.[1]
OOP Bending C-H Out-of-Plane740 – 770 StrongCharacteristic of 1,2-disubstitution (ortho) on the benzene ring.

Comparative Performance: Target vs. Alternatives

To validate the identity of this compound, it must be compared against its likely synthetic precursors and structural isomers.

Comparison with Non-Halogenated Analog

Alternative: N-(2-fluorophenyl)propanamide (Lacks


-Cl)
  • Differentiation:

    • Amide I Shift: The target molecule (with Cl) will show a C=O stretch at a higher wavenumber (approx. +15-20

      
      ) due to the electron-withdrawing nature of chlorine reducing the contribution of the resonance structure 
      
      
      
      .
    • Fingerprint Region: The target will exhibit C-Cl stretching bands (600-750

      
      ) absent in the propanamide analog.
      
Comparison with Regio-Isomers

Alternative: 2-chloro-N-(4-fluorophenyl)propanamide (Para-isomer)

  • Differentiation:

    • OOP Bending (Critical): The ortho-isomer (Target) shows a strong band at 740-770

      
        (single strong band for 4 adjacent H). The para-isomer shows a characteristic band at 800-850 
      
      
      
      (2 adjacent H).
    • N-H Environment: The ortho-isomer allows for intramolecular N-H...F hydrogen bonding, often resulting in a sharper, slightly shifted N-H band compared to the para-isomer, which relies solely on intermolecular bonding.

Comparison with Starting Material

Alternative: 2-Fluoroaniline (Precursor)

  • Differentiation:

    • N-H Region: The aniline precursor shows a doublet (symmetric/asymmetric stretch) at 3300-3500

      
       (Primary Amine).[2] The target amide shows a singlet  (Secondary Amide).[2]
      
    • Carbonyl: The precursor lacks the strong Amide I band (~1670

      
      ).
      

Experimental Protocol: Self-Validating QC Workflow

This protocol ensures reproducible characterization using Attenuated Total Reflectance (ATR) FTIR, eliminating the variability of KBr pellet preparation.

Methodology: ATR-FTIR Characterization
  • Instrument Setup:

    • Calibrate FTIR spectrometer with a polystyrene film standard.

    • Ensure Crystal (Diamond/ZnSe) is clean (Background scan should show no peaks).

  • Sample Preparation:

    • Solid State: Place ~5 mg of dry powder on the crystal. Apply high pressure to ensure uniform contact.

    • Melt (Optional): If the melting point is low (<60°C), a thin film melt can be used for sharper resolution of H-bonding bands.

  • Acquisition Parameters:

    • Resolution: 4

      
      
      
    • Scans: 16-32 (to improve Signal-to-Noise ratio)

    • Range: 4000 – 600

      
      
      
  • Validation Criteria (Pass/Fail):

    • Criterion A: Presence of Amide I peak > 1660

      
       (Confirms 
      
      
      
      -Cl effect).
    • Criterion B: Presence of single N-H peak (Confirms conversion from amine).

    • Criterion C: Absence of broad O-H stretch (2500-3300

      
      ) (Confirms absence of hydrolyzed propanoic acid impurity).
      

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the product identity based on the spectral data discussed above.

QC_Workflow Sample Unknown Sample (Crude Product) Check_CO Check 1600-1700 cm⁻¹ (Carbonyl Region) Sample->Check_CO Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Check_CO->Check_NH Strong Peak (>1660 cm⁻¹) Result_SM Impurity: 2-Fluoroaniline (Starting Material) Check_CO->Result_SM No Strong Peak (Amine only) Check_Fingerprint Check 700-900 cm⁻¹ (OOP Bending) Check_NH->Check_Fingerprint Sharp Singlet (~3280 cm⁻¹) Result_Acid Impurity: 2-Chloropropanoic Acid (Hydrolysis Product) Check_NH->Result_Acid Broad OH Stretch (2500-3300 cm⁻¹) Result_Para Isomer: Para-substituted Analog Check_Fingerprint->Result_Para Peak ~830 cm⁻¹ (Para) Result_Target CONFIRMED: 2-chloro-N-(2-fluorophenyl) propanamide Check_Fingerprint->Result_Target Peak ~750 cm⁻¹ (Ortho)

Figure 1: Spectroscopic decision tree for distinguishing the target molecule from common synthesis impurities and isomers.

References

  • National Institute of Standards and Technology (NIST). Propanamide, N-(2-fluorophenyl)-2-chloro- Mass Spectrum & Data. NIST Chemistry WebBook. [Link]

  • PubChem. 2-chloro-N-(2-fluorophenyl)acetamide (Analogous Structure Data).[3] National Library of Medicine. [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Amide I/II and Halogen shifts).
  • SpectraBase. 2-chloro-N-phenylpropanamide IR Spectrum (Non-fluorinated Analog). Wiley Science Solutions. [Link]

  • Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for Ortho-substitution OOP bands).

Sources

mass spectrometry fragmentation pattern of 2-chloro-N-(2-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 2-chloro-N-(2-fluorophenyl)propanamide , a specific halogenated amide intermediate often encountered in the synthesis of pharmaceutical agents (e.g., fluoro-analogs of anilides).

This comparative analysis contrasts the target compound against its non-chlorinated analog, N-(2-fluorophenyl)propanamide , to demonstrate how specific isotopic signatures and fragmentation pathways can be leveraged for unambiguous identification in drug development workflows.

Executive Summary: The Halogen Advantage

In drug development, distinguishing halogenated intermediates from their metabolic byproducts or starting materials is critical. This compound (herein referred to as 2-Cl-FPA ) presents a unique mass spectrometric profile driven by two factors:

  • The Chlorine Isotope Signature: The natural abundance of

    
     and 
    
    
    
    (approx. 3:1 ratio) creates a distinct "doublet" in the parent ion and chlorine-containing fragments, acting as an internal validation flag.
  • The Fluorine "Anchor": The fluorine atom on the aromatic ring is metabolically stable and retains charge in specific fragmentation pathways, serving as a diagnostic marker for the aniline moiety.

Technical Deep Dive: Fragmentation Mechanics
Ionization Mode: ESI(+) vs. EI
  • Electrospray Ionization (ESI+): Preferred for LC-MS workflows. The protonated molecule

    
     is observed at m/z 202  (monoisotopic). The fragmentation is dominated by neutral losses (HCl) and amide bond cleavage.
    
  • Electron Ionization (EI): Used in GC-MS.[1] Produces a radical cation

    
     at m/z 201 . Fragmentation is "harder," often obliterating the molecular ion in favor of the tropylium-like or acylium fragments.
    

This guide focuses on ESI-MS/MS , as it is the industry standard for metabolite profiling and impurity analysis in liquid phase synthesis.

Key Fragmentation Pathways (ESI-MS/MS)

Upon collision-induced dissociation (CID) of the parent ion (


 202), three primary pathways emerge:
  • Pathway A: Elimination of HCl (The "Acrylamide" Shift)

    • Mechanism: A 1,2-elimination where the carbonyl oxygen or nitrogen assists in expelling the labile

      
      -chlorine and a 
      
      
      
      -proton.
    • Result: Formation of the conjugated N-(2-fluorophenyl)acrylamide cation at m/z 166 .

    • Significance: This is often the base peak at lower collision energies due to the stability of the conjugated system.

  • Pathway B: Amide Bond Cleavage (The "Diagnostic" Split)

    • Mechanism: Inductive cleavage of the amide

      
       bond.
      
    • Fragment B1 (Acylium Ion):

      
       at m/z 105 . Note: This peak retains the Chlorine isotope pattern (105/107).
      
    • Fragment B2 (Amine Ion):

      
       at m/z 112 . This is the protonated 2-fluoroaniline species.
      
  • Pathway C: Fluorine-Specific Loss

    • Mechanism: Loss of HF from the aniline fragment.

    • Result: Transition from m/z 112

      
      m/z 92  (azatropylium ion derivative).
      
Visualization: Fragmentation Pathway Map

The following diagram illustrates the ESI-MS/MS dissociation of 2-Cl-FPA.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 202 (100%) m/z 204 (32%) Acrylamide Des-chloro Fragment (Acrylamide deriv.) m/z 166 Parent->Acrylamide Loss of HCl (-36 Da) Low CE Acylium Acylium Ion [CH3-CH(Cl)-CO]+ m/z 105 / 107 Parent->Acylium Amide Cleavage (Retains Cl) Aniline Protonated Amine [2-Fluoroaniline+H]+ m/z 112 Parent->Aniline Amide Cleavage (Retains F) Azatropylium Azatropylium Ion [C6H5N]+ m/z 92 Aniline->Azatropylium Loss of HF (-20 Da) High CE

Caption: ESI-MS/MS fragmentation pathways of this compound highlighting Cl/F retention.

Comparative Analysis: Target vs. Analog

To validate the identity of 2-Cl-FPA, it must be differentiated from its non-chlorinated analog, N-(2-fluorophenyl)propanamide (often a starting material or reduction byproduct).

Table 1: Differentiating Ions and Isotopic Signatures

Feature2-Cl-FPA (Target) Des-chloro Analog Differentiation Logic
Parent Ion [M+H]+ 202.04 168.08 Mass shift of +34 Da (Cl vs H).
Isotope Pattern Yes (3:1 ratio at M/M+2) No (M only) The "Cl-Doublet" at 202/204 is the primary confirmation of the halogen.
Neutral Loss -36 Da (HCl)

m/z 166
-17 Da (NH3) or -28 Da (CO) The transition

is unique to the chloro-species.
Diagnostic Acyl Ion m/z 105 / 107 m/z 57 The acylium ion shifts from propionyl (57) to 2-chloropropionyl (105).
Common Fragment m/z 112 m/z 112 Both yield the 2-fluoroaniline ion; this confirms the amine "anchor" is identical.
Experimental Protocol: Validated Identification Workflow

This protocol is designed for an LC-MS/MS Triple Quadrupole system (e.g., Agilent 6400 or Sciex QTRAP) to ensure unambiguous identification.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or flow injection analysis (FIA).

  • Rationale: Formic acid promotes protonation

    
    , essential for ESI efficiency.
    
Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Fragmentor Voltage: 100 V (Moderate voltage prevents in-source fragmentation of the labile C-Cl bond).

Step 3: MRM (Multiple Reaction Monitoring) Transitions

Set up the following transitions to distinguish the target from potential interferences.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 202.0112.020High abundance; confirms the fluoro-aniline core.
Qualifier 1 202.0166.010Confirms HCl loss (specific to chloro-alkane amides).
Qualifier 2 202.0105.015Confirms the chloro-acyl tail.
Isotope Check 204.0112.020Confirms the presence of

. Ratio of 202/204 traces should be ~3:1.
Step 4: Data Interpretation (Decision Tree)

DecisionTree Start Unknown Peak Detected CheckMass Is Parent m/z 202? Start->CheckMass CheckIso Isotope Ratio 202:204 approx 3:1? CheckMass->CheckIso Yes ResultNeg Impurity / Analog CheckMass->ResultNeg No CheckFrag Fragment m/z 166 (HCl Loss) Present? CheckIso->CheckFrag Yes CheckIso->ResultNeg No (Des-chloro?) ResultPos Confirmed: 2-Cl-FPA CheckFrag->ResultPos Yes CheckFrag->ResultNeg No

Caption: Logic flow for confirming this compound identity.

References
  • National Institute of Standards and Technology (NIST). Propanamide, N-(2-fluorophenyl)-2-chloro- Mass Spectrum. NIST Mass Spectrometry Data Center. Available at: [Link]

  • Wichitnithad, W. et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Jackson, G. (2019). The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry. West Virginia University Research Repository. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.